molecular formula C9H7Cl2NO B12852039 2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile

2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile

Cat. No.: B12852039
M. Wt: 216.06 g/mol
InChI Key: NSAXZDUIOVGMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile is a nitrile derivative featuring a phenyl ring substituted with two chlorine atoms at the 2- and 4-positions and a methoxy group at the 5-position.

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

2-(2,4-dichloro-5-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H7Cl2NO/c1-13-9-4-6(2-3-12)7(10)5-8(9)11/h4-5H,2H2,1H3

InChI Key

NSAXZDUIOVGMHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC#N)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Alkylation of 2,4-Dichloro-5-methoxybenzyl Derivatives

One common synthetic route involves the direct alkylation of 2,4-dichloro-5-methoxybenzyl halides or related precursors with cyanide sources to form the acetonitrile group. This method typically uses:

  • Starting materials: 2,4-dichloro-5-methoxybenzyl chloride or bromide
  • Reagents: Sodium cyanide or potassium cyanide as the cyanide source
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Conditions: Mild heating (50–100 °C) under inert atmosphere to avoid side reactions

This approach benefits from straightforward reaction conditions and relatively high selectivity, but requires careful handling of toxic cyanide reagents and control of reaction parameters to minimize byproducts.

Condensation of 2,4-Dichloro-5-methoxyaniline with Cyanoacetic Acid Derivatives

Another method involves the condensation of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid or its derivatives, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC):

  • Procedure:

    • Mix 2,4-dichloro-5-methoxyaniline with cyanoacetic acid in a polar solvent like DMF.
    • Add DCC dropwise at low temperature (10–15 °C) to activate the acid.
    • Stir the reaction mixture for several hours at room temperature.
    • Filter off the urea byproduct and isolate the product by recrystallization.
  • Advantages: This method allows for the formation of amide intermediates that can be further transformed into the acetonitrile derivative, offering a route with good control over purity and yield.

Halogenation and Subsequent Functional Group Transformation

Selective chlorination of 5-methoxyaniline to obtain 2,4-dichloro-5-methoxyaniline is a precursor step often performed via:

  • Reagents: Chlorine gas in the presence of ferric chloride catalyst
  • Conditions: Controlled temperature to ensure selective substitution at 2 and 4 positions
  • Scale: Industrial scale production often uses continuous flow reactors for better control and yield

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Direct Alkylation 2,4-Dichloro-5-methoxybenzyl halide NaCN or KCN 50–100 °C, inert atmosphere Simple, direct formation Toxic cyanide handling, side reactions possible
Condensation with Cyanoacetic Acid 2,4-Dichloro-5-methoxyaniline + cyanoacetic acid DCC (coupling agent) 10–15 °C addition, RT stirring Good purity, controlled reaction Requires coupling agent, multi-step
Selective Chlorination + Transformation 5-Methoxyaniline Cl2, FeCl3 catalyst Controlled temperature Scalable, selective chlorination Requires handling of chlorine gas
Suzuki Coupling (conceptual) Arylboronic acid + halogenated aromatic Pd catalyst on magnetic silica Mild, catalytic High selectivity, recyclable catalyst Not directly reported for this compound

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2,4-dichloro-5-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-(2,4-dichloro-5-methoxyphenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile is a key intermediate in the synthesis of various anticancer agents, including Bosutinib, which is utilized for treating chronic myeloid leukemia (CML). The compound's structural features contribute to its efficacy in inhibiting specific kinases involved in cancer progression. Research indicates that derivatives of this compound exhibit potent activity against cancer cell lines, making it a valuable scaffold for drug development .

b. Kinase Inhibition
The compound has been studied for its ability to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer. Its modified derivatives have shown increased selectivity and potency against various kinase targets, enhancing therapeutic outcomes in cancer treatment .

Agricultural Applications

a. Herbicide Development
Research has indicated that 2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile and its analogs can serve as potential herbicides. The chlorinated phenyl group enhances the herbicidal activity by interfering with plant growth regulators. Studies have demonstrated effective weed control in crops, presenting an opportunity for developing new agrochemicals based on this compound .

b. Pest Control
The compound's effectiveness extends to pest control applications where it acts as an insecticide. Its mechanism involves disrupting the nervous system of target pests, leading to mortality. This characteristic positions it as a candidate for eco-friendly pest management solutions .

Case Study 1: Bosutinib Development

In the development of Bosutinib, researchers utilized 2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile as a critical intermediate. The synthesis involved multiple steps with careful monitoring to ensure high yields and purity levels necessary for clinical trials. The resulting compound demonstrated significant efficacy against resistant forms of CML .

Case Study 2: Herbicide Efficacy

A field study evaluated the herbicidal activity of formulations containing derivatives of 2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile. Results indicated a significant reduction in weed biomass compared to untreated controls, showcasing its potential as an effective herbicide in agricultural practices .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Chlorine-Substituted Analogs
  • 2-(2,4-Dichlorophenyl)acetonitrile (CAS 140-53-4): This analog lacks the 5-methoxy group. Its molecular weight (189.03 g/mol) is lower than the 5-methoxy derivative due to the missing methoxy group .
  • 3,4-Dichlorophenylacetonitrile (CAS 3218-49-3) : The chlorine atoms at the 3- and 4-positions create a distinct electronic environment compared to the 2,4-dichloro isomer. This positional difference may influence binding affinity in molecular docking studies, as seen in COX-2 inhibition research .
  • 2-(2,6-Dichlorophenyl)acetonitrile (CAS 6306-60-1) : The 2,6-dichloro substitution pattern introduces greater symmetry, which could enhance crystallinity and stability compared to the 2,4-dichloro analog .
Methoxy-Substituted Analogs
  • (4-Methoxyphenyl)acetonitrile (CAS 104-47-2) : This simpler analog contains only a single methoxy group at the 4-position. It exhibits a lower molecular weight (147.17 g/mol) and a melting point of 8°C, reflecting reduced structural complexity compared to the 2,4-dichloro-5-methoxy derivative .

Key Observations :

  • Solvent Effects : Aprotic solvents (e.g., DMF) improve yields in triazole-thioacetonitrile synthesis by minimizing alkaline hydrolysis byproducts .
  • Electronic Properties: Density functional theory (DFT) studies on methoxy-substituted analogs reveal non-planar molecular structures and localized HOMO-LUMO orbitals on aromatic rings, suggesting distinct reactivity patterns compared to chloro-substituted derivatives .

Physicochemical Data Table

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile* C₉H₇Cl₂NO 232.07 2.8 <1 (DMSO)
2-(2,4-Dichlorophenyl)acetonitrile C₈H₅Cl₂N 189.03 3.2 5–10 (DMSO)
(4-Methoxyphenyl)acetonitrile C₉H₉NO 147.17 1.5 20–30 (EtOH)

*Predicted data based on structural analogs.

Biological Activity

2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of 2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile typically involves the reaction of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid under controlled conditions. The process can be effectively carried out using dimethylformamide (DMF) as a solvent, where the reaction temperature and time are critical for optimizing yield and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, the compound exhibited an IC50 value of 86 µM against liver cancer cells (WRL-68), indicating moderate cytotoxic activity . Further investigations into its mechanism revealed that it may induce apoptosis in cancer cells through reactive oxygen species (ROS) pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory activity . It was reported to inhibit cyclooxygenase-2 (COX-2) with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib. This suggests that it may serve as a potential therapeutic agent in managing inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of 2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile has also been evaluated. It demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 7.5 ppm to 19 ppm for various tested pathogens, highlighting its potential as an antibacterial agent .

Case Studies

Several case studies have been conducted to assess the biological implications of this compound:

  • Cancer Cell Line Studies : A series of experiments showed that treatment with 2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile led to a marked reduction in cell viability in CLL cell lines, with pro-apoptotic effects observed at concentrations as low as 10 µM .
  • Inflammation Models : In vivo models using carrageenan-induced paw edema revealed that this compound significantly reduced inflammation markers compared to control groups, supporting its therapeutic potential in inflammatory conditions .
  • Antimicrobial Efficacy : The compound was tested against a panel of bacterial strains where it demonstrated bactericidal effects with low MIC values, making it a candidate for further development in antimicrobial therapies .

Data Tables

Activity TypeTarget Cell Line/PathogenIC50/MIC ValueReference
AnticancerWRL-68 (Liver Cancer)86 µM
Anti-inflammatoryCOX-2 InhibitionIC50 = 0.04 ± 0.01 μmol
AntimicrobialE. coliMIC = 19 ppm
AntimicrobialS. aureusMIC = 16 μg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.